molecular formula C10H19NO2 B13186747 1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid

1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid

Cat. No.: B13186747
M. Wt: 185.26 g/mol
InChI Key: FIJOKRUYDDUHBK-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid is a synthetic compound known for its structural similarity to gamma-aminobutyric acid (GABA). It is primarily recognized for its use in pharmaceuticals, particularly in the treatment of neuropathic pain and epilepsy. This compound is a white to off-white crystalline solid, soluble in water and both basic and acidic aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with ethylamine, followed by a series of steps including reduction and carboxylation. The reaction is often carried out in solvents like ethanol or methanol, and the use of catalysts such as palladium on carbon can enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid exerts its effects is primarily through the modulation of calcium channels. It decreases the activity of a subset of calcium channels, which in turn reduces the release of excitatory neurotransmitters. This action helps in alleviating neuropathic pain and controlling seizures .

Comparison with Similar Compounds

    Gabapentin: Another compound structurally similar to GABA, used for similar medical purposes.

    Pregabalin: A derivative of gabapentin with enhanced potency and bioavailability.

Uniqueness: 1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid is unique due to its specific structural modifications, which provide it with distinct pharmacokinetic properties. It has a different absorption rate and bioavailability compared to similar compounds, making it a valuable alternative in certain therapeutic contexts .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-(aminomethyl)-4-ethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H19NO2/c1-2-8-3-5-10(7-11,6-4-8)9(12)13/h8H,2-7,11H2,1H3,(H,12,13)

InChI Key

FIJOKRUYDDUHBK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CN)C(=O)O

Origin of Product

United States

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